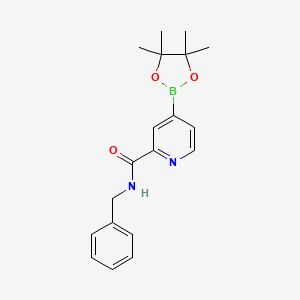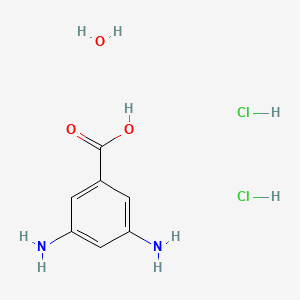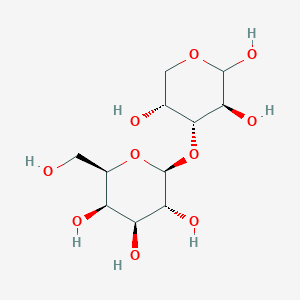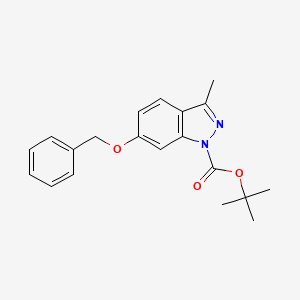
Hexa-O-acetyl-maltal
Übersicht
Beschreibung
Hexa-O-acetyl maltal is a complex organic compound with the molecular formula C24H32O15. It is a derivative of maltal, where six hydroxyl groups are acetylated.
Vorbereitungsmethoden
Hexa-O-acetyl maltal can be synthesized through a modification of Fisher and Kogl’s method. The preparation involves the use of hepta-O-acetyl alpha-maltosyl bromide in an ice-cold mixture of glacial acetic acid and water, followed by mechanical stirring with zinc dust at 0°C for 2 hours . The mixture is then filtered and extracted to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Hexa-O-acetyl maltal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-amylase for hydration, which converts maltal to 2-deoxymaltose . The compound can also undergo deacetylation under acidic or basic conditions, leading to the formation of maltal and acetic acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexa-O-acetyl maltal has a wide range of scientific research applications. In chemistry, it is used as a biochemical for proteomics research . In biology and medicine, it serves as a model compound for studying glycosidic bond cleavage and enzymatic reactions involving acetylated sugars In the food industry, it can be used as a flavoring agent or food additive .
Wirkmechanismus
The mechanism of action of Hexa-O-acetyl-maltal involves its interaction with specific enzymes and molecular targets. For instance, beta-amylase catalyzes the hydration of maltal to form 2-deoxymaltose . The compound’s acetyl groups play a crucial role in its reactivity and interaction with enzymes. The molecular pathways involved in these reactions are primarily related to glycosidic bond cleavage and acetyl group transfer.
Vergleich Mit ähnlichen Verbindungen
Hexa-O-acetyl maltal can be compared with other acetylated sugars, such as hepta-O-acetyl maltose and tetra-O-acetyl glucose. These compounds share similar structural features but differ in the number and position of acetyl groups. Hexa-O-acetyl maltal is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and reactivity . Similar compounds include hepta-O-acetyl maltose, tetra-O-acetyl glucose, and other acetylated derivatives of maltal .
Eigenschaften
IUPAC Name |
[(2R,3S,4S)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18+,19+,20-,21+,22-,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-AACICFDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B8120277.png)






![ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate](/img/structure/B8120338.png)
![2-fluoro-6-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120350.png)




